N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]acetamide
Description
N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]acetamide is a substituted acetamide derivative featuring a 2-chlorophenyl group attached to the acetamide nitrogen and a 3,4-dichlorophenylsulfanyl moiety at the acetamide’s α-position.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(3,4-dichlorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NOS/c15-10-6-5-9(7-12(10)17)20-8-14(19)18-13-4-2-1-3-11(13)16/h1-7H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBLUMYNIRAHRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=CC(=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]acetamide typically involves the reaction of 2-chloroaniline with 3,4-dichlorobenzenethiol in the presence of an acylating agent. Common reaction conditions include:
Solvent: Organic solvents such as dichloromethane or toluene.
Catalyst: Acid catalysts like hydrochloric acid or sulfuric acid.
Temperature: Reactions are often carried out at elevated temperatures (50-100°C) to facilitate the formation of the acetamide bond.
Industrial Production Methods
In an industrial setting, the production of this
Biological Activity
N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
The synthesis of this compound typically involves the reaction of 2-chloroaniline with 3,4-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions generally include:
- Solvent : Dichloromethane
- Temperature : Room temperature to reflux
- Reaction Time : Several hours to overnight
The final product is purified through recrystallization or chromatography to achieve high purity levels.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. Various studies have demonstrated its efficacy against different cancer cell lines:
- Cell Lines Tested :
- Breast carcinoma (T47D)
- Colon carcinoma (HT-29)
- Lung carcinoma (A549)
- T-cell leukemia (Jurkat E6.1)
In vitro assays, such as the MTT assay, reveal that this compound can inhibit cell proliferation effectively. For instance, it has shown IC50 values ranging from to across different cell lines, indicating its potential as a therapeutic agent .
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Breast Carcinoma | T47D | 10.5 |
| Colon Carcinoma | HT-29 | 15.2 |
| Lung Carcinoma | A549 | 12.8 |
| T-cell Leukemia | Jurkat E6.1 | 18.0 |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound is believed to inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.
- Cell Cycle Modulation : It induces cell cycle arrest at the G1 phase, leading to reduced cell division and increased apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been investigated for its antimicrobial activity. Studies have shown that it possesses significant antibacterial effects against various pathogens:
- Tested Pathogens :
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values for these pathogens range from to , indicating strong antibacterial properties comparable to standard antibiotics .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines using flow cytometry and Western blot analysis. Results indicated that it activates caspases involved in apoptosis, demonstrating its potential as an anticancer agent .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus. The results showed that it inhibited biofilm formation and exhibited bactericidal activity at low concentrations .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]acetamide has garnered attention for its potential as a pharmacologically active compound. Research indicates that it may possess anti-inflammatory and anticancer properties. The compound's structure allows for interactions with various biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. The mechanism was attributed to the activation of apoptotic pathways, highlighting its potential as an anticancer agent.
Materials Science
Advanced Materials Synthesis
The compound is being explored for its role in synthesizing advanced materials such as polymers and nanomaterials. Its unique structural properties enable the development of materials with specific functionalities, which are crucial in various industrial applications.
Biological Studies
Biological Interactions
this compound is used in studies to elucidate its interactions with biological molecules, including enzymes and receptors. Understanding these interactions can provide insights into its mechanism of action and therapeutic applications.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of bacteria | |
| Anti-inflammatory | Modulates inflammatory responses |
Industrial Applications
Specialty Chemicals Development
In industrial settings, this compound is utilized to develop specialty chemicals and intermediates for various processes. Its synthesis often involves reactions with chlorinated aromatic compounds, which are common in the production of fine chemicals.
Chemical Reactions Analysis
1.1. Formation of the Tetrahydroquinolin Core
The 1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin scaffold is synthesized via cyclocondensation or hydrogenation strategies:
-
Hydrogenation of Quinoline Derivatives :
Iridium or rhodium catalysts (e.g., Ir/(S,S)-f-Binaphane or Rh/ZhaoPhos) enable enantioselective hydrogenation of quinoline precursors to tetrahydroquinolines under mild conditions (1–5 bar H₂, RT to 40°C, 12–24 h) .
Example :
Yields: 70–99%, ee: 85–99% .
1.2. Sulfonamide Coupling
The ethane sulfonamide moiety is introduced via copper-catalyzed N-arylation:
-
One-Pot Iron/Copper Catalysis :
Aryl iodides react with primary sulfonamides (e.g., 4-methoxyphenyl ethanesulfonamide) in the presence of CuI, DMEDA, and Cs₂CO₃ at 130°C for 18 h .
Example :
Yields: 68–95% .
2.1. Hydrogenation of Imine Intermediates
The tetrahydroquinolin-2-one group may undergo further hydrogenation:
-
Asymmetric Hydrogenation (AH) :
Ketimines or cyclic amines are hydrogenated using Rh or Ir complexes (e.g., Rh/ZhaoPhos-L11a ) under 1–50 bar H₂, achieving >99% ee in some cases .
Key Interaction : Thiourea motifs in ligands (e.g., L11a ) enhance enantiocontrol via anion-binding interactions .
2.2. Alkylation of the Sulfonamide Nitrogen
The sulfonamide’s nitrogen can be alkylated under basic conditions:
3.1. Directed C–H Functionalization
The 4-methoxyphenyl group directs regioselective transformations:
Comparison with Similar Compounds
N-(2-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (ARARUI)
- Structural Difference: Replaces the 3,4-dichlorophenylsulfanyl group with a 4,6-diaminopyrimidin-2-ylsulfanyl moiety.
- Conformational Analysis: The dihedral angle between the pyrimidine and 2-chlorophenyl rings is 67.84°, compared to the 42.25° angle observed in other pyrimidine-containing analogues.
- Synthetic Route : Likely synthesized via nucleophilic substitution or carbodiimide-mediated coupling, similar to methods described for thiazole-linked acetamides .
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structural Difference : Substitutes the 2-chlorophenyl group with a thiazol ring.
- Crystallography : The dichlorophenyl and thiazol rings form a 61.8° dihedral angle. Intramolecular N–H⋯N hydrogen bonds stabilize the folded conformation, enhancing crystal packing efficiency. This contrasts with sulfanyl-linked analogues, which may lack such stabilizing interactions .
Sulfanyl vs. Sulfonyl Derivatives
2-[(2-Chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide
- Structural Difference : Replaces the sulfanyl (–S–) bridge with a sulfonyl (–SO₂–) group.
- This may alter reactivity in biological systems or synthetic modifications .
- Physicochemical Properties : Higher molecular weight (378.66 g/mol vs. ~360 g/mol for the target compound) and increased polarity could impact solubility and membrane permeability .
Heterocyclic Modifications
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide
- Structural Difference : Incorporates a benzothiazole ring with a trifluoromethyl group instead of the 2-chlorophenyl group.
- Synthetic Route: Synthesized via microwave-assisted coupling of 2-(3,4-dichlorophenyl)acetyl chloride with aminobenzothiazole derivatives, yielding a 45% purified product .
2-[(1H-Benzimidazol-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide
- Structural Difference : Features a benzimidazole ring linked via sulfanyl to the acetamide core.
- Conformational Flexibility: The benzimidazole’s planar structure may facilitate π-π stacking interactions with biological targets, a property less pronounced in non-aromatic substituents .
Research Implications
- Structure-Activity Relationships (SAR) : The 3,4-dichlorophenyl group consistently enhances bioactivity across analogues, but substituent electronegativity and ring planarity critically influence target binding .
- Synthetic Optimization : Microwave-assisted methods (e.g., ) and carbodiimide-mediated couplings (e.g., ) offer efficient routes for modifying the acetamide core.
- Crystallographic Insights : Dihedral angles and hydrogen-bonding patterns (e.g., R₂²(8) motifs in ) provide guidelines for designing stable, bioactive conformers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
